3-[5-Amino-2-(1-hydroxy-ethyl)-benzoimidazol-1-yl]-propan-1-ol
Description
3-[5-Amino-2-(1-hydroxy-ethyl)-benzoimidazol-1-yl]-propan-1-ol is a benzimidazole derivative characterized by a benzoimidazole core substituted with an amino group at position 5, a 1-hydroxyethyl group at position 2, and a propan-1-ol chain at position 1 (Figure 1). The compound is commercially available (Santa Cruz Biotechnology, Catalog # sc-310770) and is utilized in biochemical applications, particularly in CAPS buffer formulations for protein transfer and immunoblotting experiments . Its structural features—including the amino group, hydroxyl groups, and benzimidazole ring—contribute to zwitterionic behavior, making it suitable for buffering at high pH (7.9–11.1) and facilitating the transfer of proteins with pI > 8.5 .
Properties
IUPAC Name |
3-[5-amino-2-(1-hydroxyethyl)benzimidazol-1-yl]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-8(17)12-14-10-7-9(13)3-4-11(10)15(12)5-2-6-16/h3-4,7-8,16-17H,2,5-6,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCJZKPUUGAXEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(N1CCCO)C=CC(=C2)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
3-[5-Amino-2-(1-hydroxy-ethyl)-benzoimidazol-1-yl]-propan-1-ol, with the molecular formula C12H17N3O2 and a molecular weight of 235.28 g/mol, is a compound of significant interest due to its potential biological activities. The presence of functional groups such as amino and hydroxyethyl enhances its reactivity and interaction with biological systems, making it a candidate for various therapeutic applications.
Chemical Structure
The compound features a benzoimidazole core, which is known for its diverse biological activities. The structure can be represented as follows:
Synthesis
The synthesis typically involves multi-step organic reactions, starting from the formation of the benzoimidazole core. Common reagents include methanol or ethanol as solvents and catalysts like methanesulfonic acid under reflux conditions. This method allows for the introduction of the amino and hydroxyethyl groups, crucial for its biological activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with similar structural features demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds range from 0.0039 to 0.025 mg/mL, indicating potent antibacterial properties .
| Compound | Target Organism | MIC (mg/mL) |
|---|---|---|
| Compound A | S. aureus | 0.0039 |
| Compound B | E. coli | 0.025 |
Anticancer Activity
The benzoimidazole core is also associated with anticancer properties. Compounds with this structure have been investigated for their ability to inhibit tumor growth by targeting specific enzymes involved in cancer metabolism, such as branched-chain amino acid transaminases (BCAT) . In vitro studies have shown that certain benzoimidazole derivatives can effectively reduce cell viability in various cancer cell lines.
The mechanism of action for this compound involves its interaction with cellular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Binding : The structural features allow it to bind effectively to receptors, modulating their activity and influencing cellular signaling pathways.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of several benzoimidazole derivatives, including those structurally related to this compound. The results demonstrated that these compounds exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 4.69 to 22.9 µM against various strains .
Study on Anticancer Properties
Another investigation focused on the anticancer potential of benzoimidazole derivatives revealed that these compounds could significantly inhibit the growth of cancer cells in vitro. The study highlighted the importance of the amino and hydroxyethyl groups in enhancing bioactivity and solubility, which are critical for effective therapeutic applications .
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzimidazole Derivatives
Key Comparative Analysis
Substituent Position and Solubility: The target compound’s 1-propanol chain and 5-amino group enhance water solubility and zwitterionic behavior, critical for its role in CAPS buffer . In contrast, 3-[5-(Trifluoromethyl)-benzoimidazol-2-yl]propan-1-ol () has a lipophilic CF₃ group, reducing aqueous solubility but improving membrane permeability . 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-benzoimidazol-2-yl)butanoic acid () incorporates a carboxylic acid, which increases polarity and solubility in basic conditions .
Biological Activity :
- The oxadiazole-trichloromethyl derivative () exhibits anticancer properties, likely due to the electron-deficient oxadiazole ring and trichloromethyl group, which may interact with cellular nucleophiles .
- The dihydrochloride salt () shows improved bioavailability compared to the free base, highlighting the impact of salt formation on pharmacokinetics .
The imino group in ’s compound increases planarity, possibly affecting DNA intercalation or protein binding .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[5-Amino-2-(1-hydroxy-ethyl)-benzoimidazol-1-yl]-propan-1-ol, and how can purity be maximized?
- Methodology : The compound is synthesized via multi-step reactions, typically starting with the condensation of o-phenylenediamine derivatives to form the benzimidazole core. Subsequent steps involve introducing the propanol and hydroxyethyl moieties through alkylation or substitution reactions. Key parameters include:
- Reaction conditions : Acidic or basic media (e.g., H₂SO₄ for cyclization, K₂CO₃ for alkylation) .
- Purification : Chromatography (e.g., silica gel) or crystallization to remove by-products like unreacted amines or oxidized derivatives .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Benzimidazole formation | H₂SO₄, 80°C, 6h | 65–70 | 85–90 |
| Propanol side-chain addition | K₂CO₃, DMF, 24h | 50–55 | 75–80 |
| Hydroxyethyl introduction | Ethylene oxide, EtOH, reflux | 40–45 | 90–95 |
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., amino group at C5, hydroxyethyl at C2). Key signals: δ 7.2–7.8 ppm (aromatic protons), δ 4.1–4.5 ppm (propanol -CH₂OH) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 235.28 for C₁₂H₁₇N₃O₂ derivatives) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% for biological assays) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodology :
- Antimicrobial screening : Broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases linked to disease pathways .
Advanced Research Questions
Q. How does the hydroxyethyl group influence the compound’s structure-activity relationship (SAR) in medicinal chemistry?
- Methodology :
- Comparative studies : Synthesize analogs without the hydroxyethyl group and test bioactivity. For example:
| Analog | Modification | Anticancer IC₅₀ (μM) |
|---|---|---|
| Parent compound | Hydroxyethyl present | 12.5 ± 1.2 |
| Analog A | Hydroxyethyl removed | 45.3 ± 3.1 |
- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies hydrogen bonding between the hydroxyethyl group and target proteins (e.g., kinase ATP-binding pockets) .
Q. What crystallographic strategies resolve structural ambiguities in benzimidazole derivatives?
- Methodology :
- Single-crystal XRD : Use SHELX programs (SHELXL-2018) for refinement. Example:
- Space group: P2₁/c (monoclinic)
- R-factor: <0.05 for high-resolution data .
- Twinned data handling : SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning .
Q. How can conflicting bioactivity data from different synthetic batches be resolved?
- Methodology :
- Batch analysis : Compare impurity profiles (HPLC-MS) and crystallinity (PXRD). Impurities >2% (e.g., nitroso by-products from oxidation) may suppress activity .
- Dose-response normalization : Re-test batches at adjusted concentrations to account for purity differences .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
- Methodology :
- Flow chemistry : Continuous flow reactors improve reproducibility for alkylation steps (residence time: 30 min, 60°C) .
- Chiral HPLC : Monitor enantiomeric excess (>98% ee) if asymmetric synthesis is attempted .
Data Contradiction Analysis
Q. Why do some studies report potent antifungal activity while others show no effect?
- Hypothesis : Strain-specific sensitivity or solvent interference (e.g., DMSO quenching activity).
- Resolution :
- Replicate assays using standardized CLSI guidelines and alternative solvents (e.g., PEG-400) .
- Test against C. albicans biofilms vs. planktonic cells, as biofilm assays often require higher compound concentrations .
Methodological Recommendations
- Synthetic Optimization : Use DOE (Design of Experiments) to map temperature/pH interactions for yield improvement .
- Crystallography : Pair XRD with DFT calculations (e.g., Gaussian 16) to validate electronic structures .
- Biological Assays : Include positive controls (e.g., fluconazole for antifungal tests) to benchmark activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
